![molecular formula C26H32FN7O3S2 B4294812 4-[2-({(Z)-[1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(4-SULFAMOYLPHENYL)-1-PIPERAZINECARBOTHIOAMIDE](/img/structure/B4294812.png)
4-[2-({(Z)-[1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(4-SULFAMOYLPHENYL)-1-PIPERAZINECARBOTHIOAMIDE
Overview
Description
4-[2-({(Z)-[1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(4-SULFAMOYLPHENYL)-1-PIPERAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of sulfonamide, fluorophenyl, pyrazole, and piperazine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({(Z)-[1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(4-SULFAMOYLPHENYL)-1-PIPERAZINECARBOTHIOAMIDE likely involves multiple steps, including:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.
Introduction of the fluorophenyl group: This step might involve nucleophilic aromatic substitution or other coupling reactions.
Sulfonamide formation: Typically involves the reaction of an amine with a sulfonyl chloride.
Piperazine incorporation: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine moieties.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonyl chlorides, amines.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of derivatives: The compound can serve as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.
Medicine
Drug development: The compound might be investigated for its potential as a therapeutic agent, particularly in areas like anti-inflammatory or anticancer research.
Industry
Material science: Such compounds could be explored for their properties in creating new materials or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]-4-[2-(methylamino)ethyl]piperazine-1-carbothioamide
- N-[4-(aminosulfonyl)phenyl]-4-[2-(ethylamino)ethyl]piperazine-1-carbothioamide
Uniqueness
The unique combination of functional groups in 4-[2-({(Z)-[1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(4-SULFAMOYLPHENYL)-1-PIPERAZINECARBOTHIOAMIDE might confer specific biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
4-[2-[[2-(4-fluorophenyl)-3-oxo-5-propyl-1H-pyrazol-4-yl]methylideneamino]ethyl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN7O3S2/c1-2-3-24-23(25(35)34(31-24)21-8-4-19(27)5-9-21)18-29-12-13-32-14-16-33(17-15-32)26(38)30-20-6-10-22(11-7-20)39(28,36)37/h4-11,18,31H,2-3,12-17H2,1H3,(H,30,38)(H2,28,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAMYJWONBKEEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCN3CCN(CC3)C(=S)NC4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN7O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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